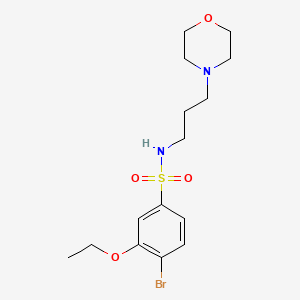![molecular formula C20H18FN3O2S B2404345 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 895109-42-9](/img/structure/B2404345.png)
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound known for its potential applications in scientific research. This compound is also commonly referred to as DMS-114 or PF-06463922. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide involves the inhibition of BRD4. This protein is involved in the regulation of gene expression by binding to acetylated histones. Histones are proteins that are involved in the packaging of DNA in the nucleus. By inhibiting the activity of BRD4, this compound prevents the transcription of genes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide in lab experiments include its high potency and selectivity for BRD4. This compound has been shown to have a low toxicity profile in animal studies, which makes it a promising candidate for further development. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide. One direction is to further investigate its potential applications in cancer treatment, including its use in combination with other anti-cancer drugs. Another direction is to study its effects on other diseases that are associated with the dysregulation of gene expression, such as inflammatory and autoimmune diseases. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in in vivo experiments.
Métodos De Síntesis
The synthesis of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3,5-dimethylphenylhydrazine, which is reacted with 2-chloroacetyl chloride to form the intermediate compound. The intermediate compound is then reacted with 2-fluoroaniline and sodium hydride to form the final product.
Aplicaciones Científicas De Investigación
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide has been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by blocking the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that is involved in the regulation of gene expression, and its overexpression has been linked to the development of cancer.
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-9-14(2)11-15(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQFSAWAWSRXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

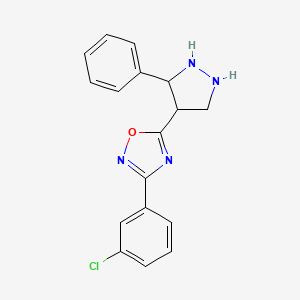

![7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404269.png)
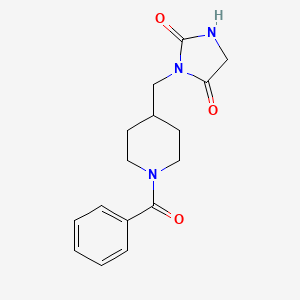
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)
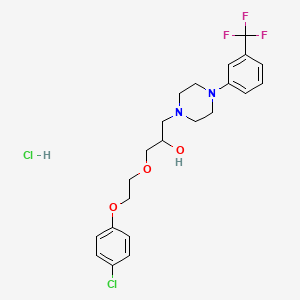
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)
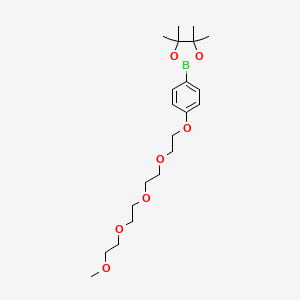

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)


![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)
